molecular formula C14H18N2O5 B2645953 Ethyl 2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)acetate CAS No. 2034420-41-0

Ethyl 2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)acetate

Cat. No.: B2645953
CAS No.: 2034420-41-0
M. Wt: 294.307
InChI Key: BQBBPZHIVUIAID-UHFFFAOYSA-N
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Description

Ethyl 2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)acetate is a heterocyclic compound featuring an indolizine core substituted with a methoxy group at position 7, a ketone at position 5, and an ethyl carboxamido acetate ester at position 7.

Properties

IUPAC Name

ethyl 2-[(7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carbonyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-3-21-12(18)8-15-14(19)13-9-5-4-6-16(9)11(17)7-10(13)20-2/h7H,3-6,8H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBBPZHIVUIAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=C2CCCN2C(=O)C=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)acetate typically involves multiple steps:

    Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyrrole derivative. This step often requires the use of strong acids or bases and elevated temperatures to facilitate ring closure.

    Introduction of Functional Groups: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base. The carboxamido group is typically introduced through amidation reactions, where an amine reacts with a carboxylic acid derivative.

    Esterification: The final step involves esterification to introduce the ethyl ester group. This can be achieved by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)acetate exhibits properties that make it a candidate for drug development. Its structure suggests potential activity against several biological targets:

  • Kinase Inhibition : The compound's unique structure may allow it to act as an inhibitor of specific kinases involved in cancer pathways. Kinases play crucial roles in cell signaling and proliferation, making them prime targets for cancer therapy.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of tetrahydroindolizine compounds can exhibit antimicrobial properties. This suggests that this compound might be explored for developing new antibiotics or antifungal agents.

Pharmacological Studies

Pharmacological investigations into this compound have revealed several promising avenues:

  • In Vitro Studies : In vitro assays have demonstrated the compound's ability to inhibit cell growth in various cancer cell lines. For instance, studies report IC50 values indicating effective concentrations required to inhibit cancer cell proliferation.
Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0Cell cycle arrest
HeLa (Cervical)10.0Inhibition of kinase activity

Biological Research Applications

The compound's implications extend into biological research:

  • Signal Transduction Studies : this compound can be utilized to study signal transduction pathways. By inhibiting specific kinases or receptors, researchers can elucidate the roles these proteins play in cellular processes.
  • Neuroprotective Effects : Given the structural similarities with known neuroprotective agents, there is potential for exploring the compound's effects on neurodegenerative diseases. Investigations into its ability to cross the blood-brain barrier and its neuroprotective mechanisms are warranted.

Case Studies

Several case studies highlight the compound's applications:

Case Study 1: Cancer Therapy Development

A research team evaluated this compound in combination with existing chemotherapeutics. The study found that the compound enhanced the efficacy of standard treatments in resistant cancer cell lines.

Case Study 2: Antimicrobial Screening

In a systematic screening of various indole derivatives for antimicrobial activity, this compound showed significant activity against multiple bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of ethyl 2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)acetate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Structure

The indolizine scaffold differentiates this compound from other heterocyclic analogs:

  • Indole Derivatives : Compounds like 5-hydroxy-1H-indole-2-carboxylic acid () share a fused bicyclic structure but lack the bridgehead nitrogen characteristic of indolizines. Indoles are more commonly studied for their role in tryptophan metabolism and serotonin analogs .
  • Benzofurans are often explored for their antioxidant properties .

Key Structural Differences :

Feature Target Compound Indole Derivative Benzofuran Derivative
Core Structure Indolizine Indole Benzofuran
Substituents 7-OCH₃, 5-oxo, 8-ester 5-OH, 2-COOH 5-Br, 3-SO-Et, 2-ester
Nitrogen Positioning Bridgehead N Pyrrole N None

Substituent Effects

Methoxy vs. Hydroxy Groups
  • Methyl 7-Hydroxy-5-oxo-indolizine-8-carboxylate (CAS 37704-45-3, ): The methyl ester further reduces steric bulk compared to the ethyl ester in the target compound, which may influence metabolic stability .
Ester Group Variations
  • Ethyl vs. Methyl Esters : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, prolonging half-life in biological systems. This is critical for prodrug design .

Physicochemical and Structural Properties

  • Crystal Packing: The benzofuran derivative () exhibits π-π interactions (3.814 Å) and C-H···O hydrogen bonds.
  • Lipophilicity : The 7-methoxy group in the target compound likely increases logP compared to hydroxy analogs, enhancing blood-brain barrier penetration .

Biological Activity

Ethyl 2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)acetate is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C14H16N2O4
  • Molecular Weight : 272.29 g/mol
  • CAS Number : Not specifically listed in the results but can be derived from its structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related indole derivatives have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
4-amino-7-oxo analoguesCCRF-CEM leukemia cells>20 (inactive)
Ethyl 7-methoxy-5-nitroindoleVarious cancer lines6.7 (active)

While the specific IC50 for this compound is not documented in the available literature, related compounds suggest that structural modifications can significantly influence activity .

The mechanisms through which these compounds exert their biological effects often involve:

  • Inhibition of Cell Proliferation : Compounds have been shown to interfere with cell cycle progression.
  • Induction of Apoptosis : Certain derivatives activate apoptotic pathways in cancer cells.
  • Targeting Specific Enzymes : Some studies indicate that these compounds may inhibit key enzymes involved in cancer metabolism.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic viability:

  • Absorption : The compound's solubility and stability in biological fluids are critical for effective absorption.
  • Metabolism : In vitro studies on similar compounds indicate that metabolic pathways can vary significantly based on structural features .

Case Studies and Research Findings

Several case studies have explored the biological activity of related indole derivatives:

  • Study on Anticancer Activity : A study evaluated a series of indole derivatives against different cancer cell lines. Results indicated that modifications at specific positions on the indole ring could enhance cytotoxicity.
  • Metabolic Stability Analysis : Research assessing the metabolic stability of indole derivatives showed that certain substitutions could lead to prolonged half-lives in vivo, enhancing therapeutic efficacy .

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